molecular formula C10H5ClO4 B8233059 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B8233059
M. Wt: 224.59 g/mol
InChI Key: ATWKNGBPIMPABJ-UHFFFAOYSA-N
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Description

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromene structure, which is a benzopyran derivative, and the presence of a chlorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 1H-benzotriazole in dichloromethane in the presence of thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxo group or the carboxylic acid group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sodium azides, and various organic solvents like dichloromethane and acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sodium azides can lead to the formation of triazole derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit oxidative stress by scavenging free radicals, which is a key mechanism in its antioxidant activity . Additionally, its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity compared to other coumarin derivatives.

Properties

IUPAC Name

7-chloro-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWKNGBPIMPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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